
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is an organic compound with the molecular formula C14H26O3S It belongs to the class of oxathioles, which are heterocyclic compounds containing both sulfur and oxygen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide typically involves the reaction of undecyl bromide with sodium sulfite in the presence of a base, followed by cyclization to form the oxathiole ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, amines, or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted oxathioles, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nonyl-5H-1,2-oxathiole 2,2-dioxide
- 4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-dioxide
Uniqueness
5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other oxathioles may not be as effective.
Propiedades
Número CAS |
54996-72-4 |
|---|---|
Fórmula molecular |
C14H26O3S |
Peso molecular |
274.42 g/mol |
Nombre IUPAC |
5-undecyl-5H-oxathiole 2,2-dioxide |
InChI |
InChI=1S/C14H26O3S/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18(15,16)17-14/h12-14H,2-11H2,1H3 |
Clave InChI |
GCTUONFKZCLOBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1C=CS(=O)(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


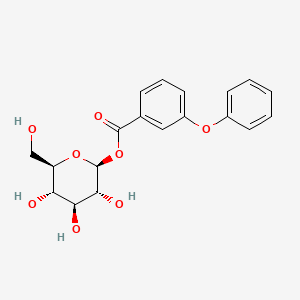
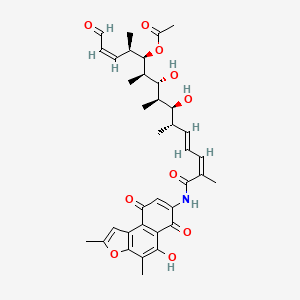
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
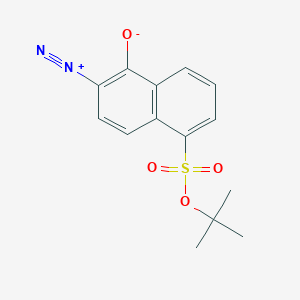
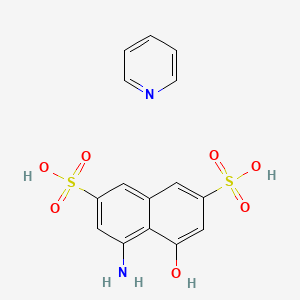


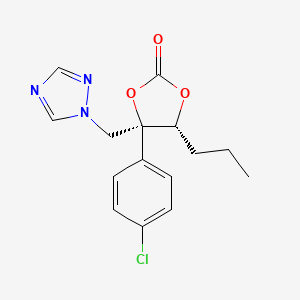
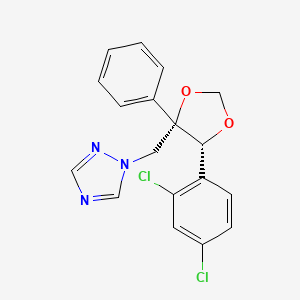


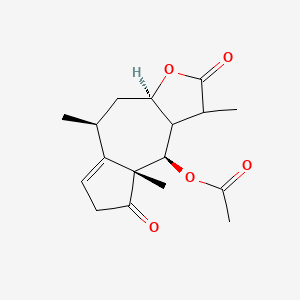
![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

